Sulfane;tetraethylazanium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
10408-33-0 |
|---|---|
Molecular Formula |
C8H22NS+ |
Molecular Weight |
164.33 g/mol |
IUPAC Name |
sulfane;tetraethylazanium |
InChI |
InChI=1S/C8H20N.H2S/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H2/q+1; |
InChI Key |
PDXVLTXYBDAGQZ-UHFFFAOYSA-N |
SMILES |
CC[N+](CC)(CC)CC.S |
Canonical SMILES |
CC[N+](CC)(CC)CC.S |
Synonyms |
Tetraethylammonium hydrogen sulfide |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations Involving Tetraethylazanium Sulfane Systems
Synthesis of Tetraethylazanium Hydrosulfides and Polysulfides
The generation of soluble and reactive sulfide (B99878) and polysulfide species is crucial for their application in organic synthesis. Tetraethylammonium (B1195904) salts have proven effective in facilitating the dissolution of these sulfur-containing anions in organic solvents.
Solvent-Dependent Synthetic Approaches for Solubilization
The synthesis of tetraethylammonium polysulfides can be achieved through various methods, with solvent choice playing a critical role in the reaction outcome. nih.gov An electrochemical approach involves the electrolysis of organic disulfides in the presence of elemental sulfur. nih.gov Dichloromethane (B109758) has been identified as a suitable solvent for this synthesis, while other solvents like tetrahydrofuran, acetone, and dimethylformamide were found to be less effective due to the poor solubility of sulfur or the occurrence of side reactions. nih.gov The use of carbon disulfide as a co-solvent has been shown to influence the distribution of the resulting polysulfides, favoring the formation of lower polysulfides like tri- and tetrasulfides. nih.gov
Another approach involves the use of tetraethylammonium bromide as a phase-transfer catalyst in the interfacial polymerization of polysulfide polymers, demonstrating its role in facilitating reactions between aqueous and organic phases. researchgate.net The choice of solvent in these systems is dictated by the need to dissolve the reactants and stabilize the resulting polysulfide anions. For instance, acetonitrile (B52724) is a common solvent for studying the equilibria between thiolate, polysulfanide, and polysulfide anions in the presence of various metal cations, including tetraethylammonium. rsc.org
Control of Sulfur Chain Length in Polysulfane Anions
Controlling the length of the sulfur chain in polysulfane anions is a key challenge in their synthesis and application. In solution, polysulfanide anions of different chain lengths can rapidly exchange, leading to a mixture of products. nd.edunsf.gov However, some degree of control can be exerted through synthetic conditions.
For instance, the reaction of an aryl or alkyl sodium thiolate salt with elemental sulfur and a tetraethylammonium salt in acetonitrile can lead to the isolation of specific perthiolate salts. ethz.ch Fractional crystallization can further allow for the separation of species with different sulfur chain lengths, such as an organyl tetrasulfide. ethz.ch The stability of these species is often greater in the solid state than in solution, where complex equilibria and decomposition can occur. ethz.ch
The use of co-solvents can also influence the polysulfide distribution. In the electrochemical synthesis of organic polysulfides, the addition of carbon disulfide to dichloromethane alters the product mixture in favor of shorter polysulfide chains. nih.gov This suggests that the solvent environment can modulate the reactivity and stability of the intermediate sulfur species.
Tetraethylazanium Sulfane Species as Reactive Precursors and Reagents
Tetraethylammonium-solubilized sulfane and polysulfane species are valuable reagents in organic synthesis, participating in a variety of chemical transformations.
Thiolation Reactions of Organic Substrates
Tetraethylammonium salts can facilitate thiolation reactions, which involve the introduction of a thiol or thiolate group onto an organic molecule. While direct examples focusing solely on tetraethylammonium-mediated thiolation are specific, the principles of using quaternary ammonium (B1175870) salts as phase-transfer catalysts are well-established for such transformations. researchgate.net These salts can enable the reaction of various organic substrates with a sulfur source, such as sodium sulfide, in a two-phase system.
The synthesis of organic sulfides can be achieved through various methods, including the reaction of alkyl halides with a sulfur source. organic-chemistry.org The use of a phase-transfer catalyst like tetraethylammonium bromide can be inferred to facilitate such reactions by bringing the ionic sulfur nucleophile into the organic phase where the alkyl halide is dissolved.
Oxidative Transformations of Organic Sulfides by Tetraethylazanium-Containing Reagents
While direct oxidative transformations of organic sulfides specifically by tetraethylammonium-sulfane reagents are not extensively detailed in the provided context, the broader chemistry of sulfur compounds suggests potential pathways. For instance, the oxidation of phenyl disulfanide (B1206050) (PhS₂⁻), which can be prepared as its tetraethylammonium salt, leads to the formation of diphenyl disulfide and other oxidized species. ethz.ch This indicates that the sulfanide anion itself can undergo oxidation.
Furthermore, in the context of glycosylation reactions, sulfoxides in combination with activating agents can lead to oxidative transformations. nih.gov While not directly involving a tetraethylammonium-sulfane reagent, this highlights the potential for sulfur-containing compounds to act as oxidants under specific conditions. The presence of a tetraethylammonium cation could influence the reactivity and solubility of such oxidizing species.
Mechanistic Investigations of Tetraethylazanium-Mediated Reactions
Understanding the mechanisms of reactions involving tetraethylammonium-sulfane systems is crucial for optimizing reaction conditions and controlling product selectivity. Various analytical techniques are employed to probe these reaction pathways.
Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for observing and characterizing different polysulfanide anions (RSn⁻) in solution, where n can range from 1 to 4 and even higher in some cases. ethz.ch This technique allows for the direct observation of the complex equilibria that exist in solution. ethz.ch
Electrospray-ionization mass spectrometry (ESI-MS) is another valuable method for identifying the various sulfur species present in solution, with the ability to detect polysulfanides with up to eight sulfur atoms. ethz.ch
Kinetic studies, including the use of techniques like stopped-flow kinetics and laser flash photolysis, can provide insights into the reaction intermediates and transition states. acs.org For example, in the study of bromine addition to tellurophenes, tetraethylammonium bromide was used as a trapping agent to identify a long-lived intermediate. acs.org
Computational methods, such as Density Functional Theory (DFT) calculations, are often used in conjunction with experimental data to model reaction pathways and understand the electronic structure and stability of intermediates and transition states. ethz.chnih.gov These calculations can help elucidate the role of the tetraethylammonium cation in stabilizing anionic sulfur species and influencing reaction outcomes. rsc.org
Role of Cation-Anion Interactions in Reaction Selectivity
The selectivity of reactions involving sulfane anions can be profoundly influenced by the nature of the accompanying cation. In tetraethylazanium-sulfane systems, the interaction is primarily electrostatic, but the specific characteristics of the TEA⁺ cation impart a "structure-directing" or "templating" effect that guides the reaction toward specific products. acs.orgresearchgate.net This phenomenon is well-documented in other areas, such as zeolite synthesis, where TEA⁺ is crucial in the crystallization of specific silicate (B1173343) structures. acs.orgresearchgate.net
The interaction between the large, sterically demanding TEA⁺ cation and the flexible polysulfide anion is distinct from that observed with smaller, harder cations like alkali metals. The diffuse positive charge on the TEA⁺ cation leads to less localized and weaker ion pairing, which can increase the effective nucleophilicity of the sulfane anion. epfl.chznaturforsch.com However, the sheer bulk of the cation can also sterically shield the anion or stabilize specific conformations of the polysulfide chain, thereby directing the approach of an electrophile to a particular sulfur atom. This balance between electronic activation and steric guidance is key to controlling reaction selectivity.
Research on analogous systems provides insight into this directive role. For instance, studies on silicate condensation reactions using ab initio molecular dynamics (AIMD) simulations have shown that the TEA⁺ cation selectively favors the formation of certain oligomeric structures over others. acs.orgresearchgate.net The presence of TEA⁺ was found to make the formation of a three-membered ring structure (3-ring) more favorable than a four-membered ring (4-ring), a selectivity not observed with other cations like Li⁺. acs.org This is attributed to the ability of the cation to differentially stabilize the transition states leading to these products. acs.orgresearchgate.net A similar principle applies to sulfane systems, where the TEA⁺ cation can stabilize a particular transition state geometry in reactions such as nucleophilic substitution or addition, leading to a preferred regio- or stereoisomer.
The table below, based on data from silicate condensation studies, illustrates how the presence of the TEA⁺ cation can alter the thermodynamics and kinetics of competing reaction pathways, thereby dictating the final product distribution. researchgate.net
Table 1: Illustrative Free-Energy Barriers for Silicate Oligomerization in the Presence of Tetraethylazanium (TEA⁺)
| Reaction Step | Free-Energy Barrier (kJ/mol) | Observation |
|---|---|---|
| Dimer Formation | 69 | Relatively low barrier, initial step. acs.org |
| Trimer Formation | ~75-85 | Intermediate barrier. |
| 3-Ring Formation | ~85-90 | More favorable than 4-ring formation in the presence of TEA⁺. researchgate.net |
| 4-Ring Formation | 97 | Highest energy barrier, becomes the rate-limiting step for silicate growth. acs.orgresearchgate.net |
This differential stabilization, arising from specific cation-anion interactions, is the cornerstone of reaction selectivity in tetraethylazanium-sulfane systems.
Influence of Tetraethylazanium Counterions on Reaction Kinetics
The kinetics of a reaction, or its rate, are highly sensitive to the reaction environment, including the presence and nature of counterions. nih.gov In systems involving sulfane anions, the tetraethylazanium cation exerts a significant influence on reaction rates primarily by modifying the activation energy of the reaction pathway. acs.orgrsc.org
The table below demonstrates the impact of the TEA⁺ cation on the activation barriers of sequential reaction steps in a model system, highlighting its role in modulating reaction kinetics.
Table 2: Effect of Tetraethylazanium (TEA⁺) on Reaction Activation Barriers in Silicate Condensation
| Reaction | Activation Barrier without Cation (kJ/mol) | Activation Barrier with TEA⁺ (kJ/mol) | Impact on Kinetics |
|---|---|---|---|
| Dimer Formation (Overall) | 61 | 69 acs.org | Rate is decreased |
| Trimer Formation from Dimer | N/A | ~75-85 | Slower than initial dimerization |
| 4-Ring Formation from Trimer | N/A | 97 acs.orgresearchgate.net | Significantly slowed, becomes rate-limiting |
Furthermore, the degree of ion pairing between the TEA⁺ cation and the sulfane anion is critical. znaturforsch.com In solvents of low polarity, stronger ion pairing can be expected, which would reduce the availability and nucleophilicity of the sulfane anion, thereby decreasing the reaction rate. Conversely, in more polar solvents that can better solvate the ions separately, the kinetic effect of the counterion might be diminished. This interplay between the cation, anion, and solvent environment collectively determines the observed reaction kinetics. epfl.ch
Compound Index
Advanced Characterization Techniques for Tetraethylazanium Sulfane Compounds
Spectroscopic Elucidation of Sulfane Anion Speciation (e.g., NMR, Raman, UV-Vis)
The identification and quantification of different polysulfide anions (Sn2-) in solution are complicated by the dynamic equilibria between various chain lengths. Spectroscopic methods are indispensable tools for probing these complex mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy , while not directly observing the sulfur backbone, is instrumental in characterizing the environment of the tetraethylammonium (B1195904) cation and any organic components interacting with the polysulfides. For instance, in studies involving the reaction of tetraethylammonium zinc tetrathiolate with elemental sulfur, 1H NMR spectroscopy has been used to monitor the chemical shifts of the tetraethylammonium protons, providing insights into the changing anionic environment as polysulfides are formed.
Raman Spectroscopy offers a direct window into the vibrational modes of the S-S bonds within the polysulfide chains. Different polysulfide species exhibit characteristic Raman bands, allowing for their identification in solution and the solid state. The Raman spectra of tetraethylammonium polysulfides show distinct peaks corresponding to S-S stretching and bending frequencies. For example, the S-S stretching vibrations typically appear in the 400-500 cm-1 region. The precise position of these bands can distinguish between different chain lengths (e.g., S42-, S52-, S62-). Furthermore, the rotational isomerism of the tetraethylammonium cation itself can be observed through Raman spectroscopy, with distinct spectra for the all-trans and trans-gauche conformers. The temperature dependence of these spectra has indicated that the all-trans conformer is more stable. researchgate.net
UV-Vis Spectroscopy is another powerful technique for identifying polysulfide species in solution, as they exhibit characteristic absorption bands in the ultraviolet and visible regions. The color of polysulfide solutions, which ranges from yellow to orange to deep red, is a direct consequence of these electronic transitions. Each polysulfide anion (Sn2-) has a unique UV-Vis spectrum with absorption maxima that shift to longer wavelengths (redshift) as the sulfur chain length (n) increases. This property allows for the qualitative and, with appropriate calibration, quantitative analysis of the distribution of polysulfide species in a given sample.
Structural Analysis of Tetraethylammonium Polysulfane Architectures (e.g., X-ray Diffraction)
Single-crystal X-ray Diffraction (XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique has been crucial in unequivocally identifying the structures of various tetraethylammonium polysulfide salts. XRD analysis provides detailed information on S-S bond lengths, S-S-S bond angles, and the dihedral angles within the polysulfide chain, as well as the packing of the anions and cations in the crystal lattice.
| Compound | Polysulfide Anion | Key Structural Features from XRD |
| Bis(tetraethylammonium) Hexasulfide | S62- | Helical chain of six sulfur atoms. |
| Bis(tetraethylammonium) Heptasulfide | S72- | Often found as an unbranched sulfur chain. |
| Bis(tetraethylammonium) Octasulfide | S82- | Can exhibit different isomeric forms in the solid state. |
Application of Mass Spectrometry for Identification of Sulfane Species Adducts
Mass Spectrometry (MS) , particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), is a highly sensitive method for identifying the various polysulfide species present in solution. ESI-MS allows for the transfer of ions from solution to the gas phase with minimal fragmentation, enabling the detection of intact polysulfide anions.
In the analysis of tetraethylammonium polysulfide solutions, ESI-MS spectra typically show a series of peaks corresponding to the different Sn2- anions. The technique is not only capable of identifying the chain length of the polysulfides but can also provide information about their relative abundances in the solution under specific conditions. For instance, in studies of the reaction between tetraethylammonium arenethiolate salts and elemental sulfur, ESI-MS has been used to identify the formation of various zinc polysulfide species. rsc.org The high resolution and accuracy of modern mass spectrometers allow for the unambiguous assignment of the chemical formula of the detected ions.
| Technique | Information Obtained | Example Application |
| ESI-MS | Identification of individual polysulfide anions (Sn2-) and their adducts in solution. | Analysis of the distribution of polysulfide species in lithium-sulfur battery electrolytes containing tetraethylammonium-based additives. |
| High-Resolution MS | Precise determination of the elemental composition of polysulfide species. | Confirmation of the formation of specific polysulfide chain lengths in synthetic reactions. |
Electrochemical and Materials Science Applications of Tetraethylazanium Sulfane Chemistry
Role of Tetraethylazanium in Polysulfide Electrochemistry for Energy Storage
The presence of tetraethylazanium cations in polysulfide electrolytes has a demonstrable effect on the performance of energy storage devices, particularly in mitigating challenges associated with polysulfide chemistry in sulfur-based batteries.
In battery systems, particularly those with sulfur cathodes, the dissolution of long-chain polysulfides into the electrolyte and their subsequent shuttle between the electrodes is a major cause of capacity fading. The large size of the tetraethylazanium cation has been leveraged to structure the electrolyte and influence these processes. Research has shown that using large-sized inert ammonium (B1175870) salts, such as tetraethylammonium (B1195904), can lead to the formation of an "ion framework" within the electrolyte. This framework, composed of large solvated ion clusters, can constrain free solvent molecules and influence the dissolution and redox kinetics of polysulfides. researchgate.net
The choice of cation in the electrolyte has been shown to modulate the electrochemical potentials of sulfur reduction and thiolate oxidation. While smaller alkali metal cations can have varying effects on polysulfide oxidation potentials, non-coordinating cations like tetraethylammonium (Et₄N⁺) and tetrabutylammonium (B224687) (TBA⁺) have been found to favor the catenation of sulfur to thiolates, forming disulfanide (B1206050) and polysulfanide anions. rsc.org This modulation of sulfur speciation can influence the reaction pathways and kinetics of the sulfur redox processes. For instance, studies with the similar tetramethylammonium (B1211777) cation have indicated that stronger electrostatic interactions with short-chain polysulfides can promote the reduction of long-chain species, which can help in increasing sulfur utilization and mitigating electrode passivation.
The introduction of tetraethylammonium nitrate (B79036) (TEAN) as an electrolyte additive in lithium-sulfur batteries has been shown to promote the dissolution of polysulfides. This enhanced dissolution can lead to improved sulfur utilization and help alleviate the passivation of the electrode surface, ultimately improving capacity and cycling stability under lean electrolyte conditions.
The interface between the electrode and the electrolyte is a critical region where charge transfer and electrochemical reactions occur. The composition of the electrolyte, including the presence of tetraethylazanium cations, can significantly impact the phenomena at this interface. One key aspect is the formation of a solid electrolyte interphase (SEI), a passivation layer that forms on the anode surface. A stable and effective SEI is crucial for the long-term performance and safety of lithium-metal-based batteries.
The tetraethylazanium cation can play a direct role in modifying this interface. It has been observed that these large cations can adsorb onto the lithium anode surface, creating a protective, lithiophobic layer. This layer can inhibit the formation and growth of lithium dendrites, which are a major safety concern and a source of capacity loss. Furthermore, the formation of an ion framework by tetraethylammonium cations can passivate the electrochemical activity of free solvents at the interface, contributing to a wider electrochemical stability window. researchgate.net The investigation of charge transfer characteristics and SEI formation through electrochemical impedance spectroscopy has revealed that cation charge density is a crucial factor in diffusion and desolvation processes at the electrode-electrolyte interface. researchgate.net
Surface Modification and Ligand Exchange in Nanoscale Materials
Tetraethylazanium polysulfides are also utilized in the surface engineering of semiconductor nanocrystals. The ability to modify the surface of these materials is crucial for their application in electronic and optoelectronic devices.
In the synthesis of colloidal nanocrystals, organic ligands are typically used to stabilize the particles and control their growth. However, for many applications, these insulating ligands must be replaced with other chemical species to improve properties like electrical conductivity. This process is known as ligand exchange.
Polysulfides have been demonstrated to be effective ligands for passivating the surface of metal sulfide (B99878) nanocrystals, such as zinc sulfide (ZnS). In this context, tetraethylazanium cations have been used as large, non-volatile phase-transfer cations to stabilize polysulfide solutions. chinesechemsoc.org While their non-volatility can be a concern for potential film contamination, their role in the ligand exchange process is significant. The exchange process involves replacing the native hydrophobic ligands on the nanocrystal surface with polysulfide ligands, which can be achieved with high yield. This surface passivation with polysulfides has been confirmed through various spectroscopic techniques, which show the near-complete removal of the original nonpolar ligands. chinesechemsoc.org
| Nanocrystal System | Original Ligand | Exchanged Ligand (with Cation) | Key Finding |
| Zinc Sulfide (ZnS) | Oleylamine | Ammonium Polysulfides | High-yield ligand exchange, leading to improved film quality upon annealing. chinesechemsoc.org |
| Lead Sulfide (PbS) | Oleic Acid | Halide-based compounds (e.g., TBAI, TMAI) | Passivation affects charge carrier dynamics and overall solar cell performance. rsc.org |
| Copper Sulfide (Cu₂-xS) | 1-dodecanethiol | S²⁻ (from (NH₄)₂S or Na₂S) | Facile ligand exchange to achieve water-dispersible nanocrystals. researchgate.net |
Table 1: Examples of Ligand Exchange on Nanocrystal Surfaces
The use of polysulfide ligands, stabilized by cations like tetraethylazanium, has a profound impact on the properties of the resulting nanocrystal films. When nanocrystal inks treated with polysulfide ligands are annealed, they exhibit superior grain growth, morphology, and mass retention compared to films made from nanocrystals with their native organic ligands. chinesechemsoc.org
For example, in the case of ZnS nanocrystals, annealing at 525°C resulted in average crystal sizes that were 2-3 times larger in the polysulfide-treated samples compared to the untreated control. chinesechemsoc.org This enhanced crystallinity is crucial for improving the electronic properties of the semiconductor film. Furthermore, thermogravimetric analysis has shown a significant improvement in mass retention. While ZnS nanocrystals with native ligands showed a mass loss of 38% upon heating, the polysulfide-exchanged samples lost only 11-13%. chinesechemsoc.org This indicates a more stable film that is less prone to cracking and has a higher density, which are desirable characteristics for device fabrication. The polysulfide ligands act as a source of excess, contaminant-free chalcogen during the annealing process, which aids in the growth of larger, more crystalline grains.
| Property | Un-exchanged ZnS Nanocrystals | Polysulfide-Exchanged ZnS Nanocrystals |
| Mass Loss (TGA) | 38% | 11-13% |
| Grain Growth (annealed) | Smaller crystal size | 2-3 times larger crystal size |
| Film Quality | Prone to porosity and cracking | Superior morphology and composition |
Table 2: Comparison of Properties for Un-exchanged vs. Polysulfide-Exchanged ZnS Nanocrystal Films. chinesechemsoc.org
Electrocatalytic Functions of Tetraethylazanium-Containing Sulfur Systems
While tetraethylazanium itself is not typically considered a primary electrocatalyst, its presence in sulfur-containing systems can be instrumental in the formation and function of electrocatalytically active materials. These systems are designed to accelerate the sluggish redox kinetics of polysulfides, a key challenge in the development of high-performance sulfur batteries. rsc.org
Research has demonstrated that the synthesis of advanced electrocatalysts can be facilitated by the use of tetraethylazanium salts. For instance, tetraethylazanium hydroxide (B78521) was used in the preparation of manganese dioxide (MnO₂) nanosheets, which were subsequently used to create a porous manganese/nitrogen-doped carbon (Mn/NC) matrix. chinesechemsoc.org This material exhibited significant electrocatalytic activity for polysulfide conversion in sodium-sulfur batteries. The Mn/NC host not only physically trapped polysulfides but also catalytically accelerated their redox reactions, as evidenced by a higher current response in symmetric cell tests compared to a non-catalytic carbon host. chinesechemsoc.org The strong catalytic activity of the manganese sites, enabled by this synthesis route, was shown to reduce the diffusion barrier for charge carriers and provide numerous interfacial sites for efficient polysulfide conversion. chinesechemsoc.org
In another example, tetraethylammonium cations were used to direct the assembly of gold nanoparticles into supercrystals. These organized structures, stabilized by interactions between the cations and the surface ligands of the nanoparticles, can exhibit unique catalytic properties. researchgate.net The design of such systems, where the tetraethylazanium cation plays a crucial structural role, opens up possibilities for creating novel electrocatalysts for polysulfide redox reactions. The primary function of the tetraethylazanium in these contexts is to enable the formation of a specific catalytic material or interface that, in turn, enhances the electrochemical performance of the sulfur-based system.
Bioinorganic and Biological Research on Sulfane Sulfur Signaling Influenced by Tetraethylazanium
Modulation of Ion Channels by Tetraethylazanium and its Implications for H₂S Activity
Hydrogen sulfide (B99878) is an endogenous gasotransmitter that regulates numerous physiological functions, including vascular tone and neuronal activity, largely through the modulation of ion channels. nih.govdntb.gov.ua Tetraethylazanium's ability to selectively block certain potassium channels allows researchers to probe the specific contributions of these channels to H₂S-mediated effects.
Hydrogen sulfide is a known vasodilator, and its effects are primarily mediated through the activation of potassium (K⁺) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation. nih.govplos.org Studies have shown that the vasodilatory response to H₂S donors, such as sodium hydrosulfide (B80085) (NaHS) and sodium sulfide (Na₂S), involves multiple types of potassium channels. nih.govresearchgate.net
The use of tetraethylazanium has been pivotal in identifying the specific K⁺ channels involved. Research has demonstrated that H₂S-induced vasodilation is significantly blunted or completely inhibited by TEA. nih.govdigitellinc.com For instance, in the cutaneous circulation of healthy adults, Na₂S-induced vasodilation was markedly reduced by the non-specific calcium-activated potassium (KCa) channel inhibitor TEA, indicating that the effect is mediated by TEA-sensitive KCa channels. nih.gov Similarly, in rat aortic rings, 10 mM of TEA was found to completely inhibit H₂S-induced vasorelaxation. digitellinc.com This evidence collectively suggests that a significant portion of the vasodilatory action of H₂S is dependent on the opening of TEA-sensitive potassium channels.
| Study System | H₂S Donor | TEA Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Human cutaneous circulation | 5 mM Na₂S | 50 mM | Blunted Na₂S-induced cutaneous vasodilation | nih.gov |
| Rat aortic rings | H₂S | 10 mM | Completely inhibited H₂S-induced vasorelaxation | digitellinc.com |
Tetraethylazanium significantly impacts neuronal excitability by blocking voltage-gated potassium channels, which are crucial for repolarizing the membrane after an action potential. This blockade leads to a prolongation of the action potential duration and can alter neuronal firing rates. researchgate.netmdpi.com For example, in suprachiasmatic nucleus neurons, reducing the concentration of TEA was shown to significantly decrease the inactivation time constant of the transient K⁺ current (Iₐ). nih.gov The application of TEA is a standard method to inhibit delayed rectifier K⁺ currents (Iₖ) during electrophysiological recordings, thereby isolating other currents for study. nih.gov
Given that H₂S also modulates neuronal ion channels, including K⁺ channels, to regulate neuronal excitability, TEA serves as a valuable pharmacological tool. nih.gov By blocking specific K⁺ channels, TEA can prevent or alter the neuromodulatory effects of H₂S, helping to elucidate the specific channels through which H₂S exerts its influence on neuronal membrane potentials and signaling cascades.
The regulation of ion flux across the cell membrane is fundamental to maintaining cellular homeostasis. Tetraethylazanium directly perturbs this balance by blocking K⁺ channels. The block of K⁺ channels by external TEA is dependent on the permeating ion; the block is effective on K⁺ currents but has no effect on Na⁺ currents that may pass through the same channel in the absence of K⁺. nih.gov The presence of extracellular K⁺ facilitates the binding of TEA to the channel's outer pore. nih.gov
Interactions of Sulfane Sulfur-Binding Proteins with Quaternary Ammonium (B1175870) Ions
Beyond ion channels, the biological activity of sulfane sulfur is mediated by its interaction with various proteins, including metalloproteins and targets of post-translational modifications like persulfidation. Quaternary ammonium ions may interact with these sulfur-rich biological structures.
Metallothioneins are small, cysteine-rich proteins that play a crucial role in zinc homeostasis and detoxification of heavy metals. nih.gov They bind zinc ions through metal-thiolate clusters, acting as a cellular buffer and donor of zinc. mdpi.commdpi.com The release of zinc from metallothioneins is a regulated process that can activate or deactivate other zinc-dependent proteins, such as enzymes and transcription factors. nih.govresearchgate.net
The application of tetraethylazanium has been shown to induce the release of zinc at hippocampal mossy fiber-CA3 synapses. researchgate.net The depolarization evoked by TEA, a blocker of voltage-dependent potassium channels, leads to a significant release of glutamate (B1630785) and zinc. researchgate.net This suggests that while metallothioneins and other proteins sequester zinc, cellular depolarization events, which can be pharmacologically induced by TEA, are a trigger for its release. This TEA-induced zinc release can, in turn, modulate synaptic activity and plasticity. The differential effects of TEA and zinc ions on the resting conductance of muscle cells further highlight the complex interplay between these two signaling agents. researchgate.net
| System | Agent | Key Finding | Implication | Reference |
|---|---|---|---|---|
| Hippocampal mossy fiber-CA3 synapses | Tetraethylazanium (TEA) | Induces a large release of zinc. | Depolarization is a key trigger for synaptic zinc release. | researchgate.net |
| Frog skeletal muscle | TEA and Zinc ions | Act in different ways on the resting conductance. | Suggests distinct mechanisms of action on membrane properties. | researchgate.net |
A primary mechanism of H₂S signaling is the post-translational modification of cysteine residues in proteins to form persulfides (R-SSH), a process known as S-sulfhydration or persulfidation. nih.govmdpi.com This modification can alter the structure and function of proteins, including enzymes and ion channels. nih.govplos.org The persulfide group is nucleophilic and can exist as an anion (R-SS⁻) at physiological pH.
Quaternary ammonium ions, such as tetraethylazanium, can interact with anions through mechanisms that are more complex than simple non-directional electrostatic forces. nih.gov Evidence from X-ray crystallography and NMR spectroscopy confirms that quaternary ammonium species interact with anions via a set of directional, cooperative hydrogen bonds involving the N⁺-C-H groups. nih.gov This type of directional ion-dipole interaction could occur between tetraethylazanium and the persulfide or polysulfide anions on modified biomacromolecules. Such an interaction could potentially stabilize or destabilize the persulfide modification, or sterically hinder the protein's interaction with other molecules, thereby modulating the downstream effects of H₂S signaling. The interaction of sulfur anions with quaternary ammonium salts has been noted to occur via an ion-exchange mechanism, which could also be relevant in a biological context.
Methodological Advancements Using Tetraethylazanium in H₂S Research
The study of hydrogen sulfide (H₂S) and related sulfane sulfur species has been significantly hampered by the physical and chemical properties of H₂S and its corresponding anion, hydrosulfide (HS⁻). As a gas, H₂S is difficult to handle and dose accurately in experimental systems. While inorganic salts like sodium hydrosulfide (NaSH) provide a source of HS⁻, their utility is largely confined to aqueous solutions. This limitation presents a major obstacle for bioinorganic and biomimetic studies aimed at understanding the mechanisms of H₂S signaling in the non-polar environments of cell membranes and protein interiors. The introduction of tetraalkylammonium salts of hydrosulfide, such as tetraethylammonium (B1195904) hydrosulfide (containing the tetraethylazanium cation), has provided a critical methodological advancement to overcome these challenges.
A central challenge in elucidating the chemical mechanisms of H₂S and sulfane sulfur signaling is the lack of hydrosulfide (HS⁻) sources that are readily soluble in organic solvents. researchgate.net This has historically limited biomimetic investigations, which seek to replicate biological processes in simplified, controlled chemical systems. Such studies are essential for delineating the distinct reactivity of H₂S versus HS⁻ and understanding how these species interact with biological targets like metalloproteins and cysteine residues within the hydrophobic interiors of proteins.
The development of tetraalkylammonium hydrosulfide salts, such as the well-studied tetrabutylammonium (B224687) hydrosulfide (NBu₄SH), represents a pivotal solution to this problem. researchgate.net These compounds, featuring a large, lipophilic organic cation (e.g., tetraethylazanium or tetrabutylammonium) paired with the HS⁻ anion, exhibit significant solubility in a range of organic solvents. This property allows researchers to introduce the highly nucleophilic HS⁻ anion directly into non-aqueous reaction environments, thereby enabling detailed mechanistic and biomimetic studies that were previously infeasible. By providing a convenient and pure source of HS⁻ in organic media, these salts allow for the precise examination of its reactions with model compounds, helping to clarify its role in processes like persulfidation and its interactions with metal centers in enzymes. researchgate.net
| Hydrosulfide Source | Typical Formula | Solubility in Water | Solubility in Organic Solvents (e.g., Acetonitrile (B52724), DMF) | Primary Application Environment |
|---|---|---|---|---|
| Sodium Hydrosulfide | NaSH | High | Insoluble/Very Poor | Aqueous buffer systems for cellular studies. |
| Tetraalkylammonium Hydrosulfide (e.g., Tetraethylazanium Hydrosulfide) | (R₄N)SH | Moderate to High | High | Organic solutions for biomimetic studies, synthesis, and mechanistic investigations. |
Beyond their use in fundamental biomimetic studies, soluble hydrosulfide sources like tetraethylazanium hydrosulfide are instrumental in the development of sophisticated chemical tools designed to deliver sulfane sulfur or H₂S. These "donor" molecules are engineered to release their sulfur payload under specific physiological triggers, offering researchers precise control over the timing and location of H₂S generation. The synthesis of these complex donors often requires a nucleophilic source of sulfur that is compatible with organic reaction conditions.
Tetraalkylammonium hydrosulfide salts serve as ideal reagents for the synthesis of various classes of H₂S and sulfane sulfur donors. For example, they can be used to generate persulfides and polysulfides, which are themselves considered key players in sulfane sulfur signaling. Research has shown that a soluble hydrosulfide source like NBu₄SH can react directly with a molybdenum tetrasulfide complex to form polysulfides. researchgate.net This type of reaction, carried out in an organic solvent, demonstrates the utility of these salts in creating specific sulfane sulfur species for further study.
Furthermore, the synthesis of many organic donor molecules, such as those based on thioamides or acylated persulfides, involves the introduction of a sulfur atom onto an organic scaffold. nih.govnsf.gov The high nucleophilicity of HS⁻ and its solubility in organic media when paired with a tetraalkylammonium cation make it a superior choice for these synthetic transformations compared to inorganic salts. This enables the construction of a diverse library of donor molecules with varied release triggers (e.g., thiols, enzymes, light) and kinetics, which are essential tools for probing the nuanced roles of sulfane sulfur in cellular signaling pathways. nsf.govnih.gov
| Class of Sulfane Sulfur/H₂S Donor | General Structure/Motif | Role of Soluble HS⁻ Source in Development |
|---|---|---|
| Organic Polysulfides | R-Sₙ-R' (n > 1) | Serves as a nucleophilic sulfur building block to construct or extend the polysulfide chain in organic solvents. |
| Acylated Persulfides (Perthiols) | R-C(O)-S-SH | Acts as a key nucleophile to react with activated carbonyl compounds or other electrophiles to form the S-SH moiety. nih.gov |
| Thioamides/Thiocarbamates | R-C(S)-NR'₂ | Used in thionation reactions, converting carbonyl groups (C=O) to thiocarbonyl groups (C=S) on precursor molecules. |
| Phosphinodithioates | R₂P(S)S⁻ | Can be used as the sulfur source to react with phosphorus electrophiles, as seen in the synthesis of donors like GYY4137. nih.gov |
Computational and Theoretical Investigations of Tetraethylazanium Sulfane Interactions
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of chemical species. researchgate.netnih.gov Although a specific DFT study on tetraethylazanium sulfane is not available, the principles of such an investigation can be outlined.
A theoretical study would typically begin with the geometry optimization of the tetraethylammonium (B1195904) cation and the sulfide (B99878) anion. The electronic structure of the [Et₄N]⁺ cation is characterized by a localized positive charge on the nitrogen atom, shielded by the surrounding ethyl groups. The sulfide anion, in contrast, is a diffuse, highly polarizable species with a significant negative charge.
The interaction between these two ions would be a focal point of the study. Key quantum chemical descriptors that would be calculated to understand the reactivity of tetraethylazanium sulfane include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. researchgate.net In an ionic compound like [Et₄N]₂S, the HOMO would likely be associated with the sulfide anion, indicating its propensity to act as an electron donor. The LUMO would be associated with the tetraethylammonium cation, though its role as an electron acceptor would be minimal. The HOMO-LUMO energy gap is a key indicator of the compound's stability. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map would visually represent the electron density distribution. For tetraethylazanium sulfane, it would show a region of high negative potential around the sulfide anion, representing its nucleophilic character, and a region of positive potential around the tetraethylammonium cation, shielded by the alkyl chains.
Natural Bond Orbital (NBO) Analysis: NBO analysis would provide insights into the nature of the ionic bond, charge distribution, and any weak non-covalent interactions, such as C-H···S hydrogen bonds, that might exist between the ethyl groups of the cation and the sulfide anion.
Table 1: Illustrative Data from a Quantum Chemical Study of Tetraethylazanium Sulfane
| Parameter | Theoretical Method | Predicted Outcome | Significance |
| HOMO Energy | DFT (e.g., B3LYP/6-311+G(d,p)) | High (negative value close to zero) | Indicates strong electron-donating capability of the sulfide anion. |
| LUMO Energy | DFT (e.g., B3LYP/6-311+G(d,p)) | Low (positive value) | Suggests low electron-accepting capability of the cation. |
| HOMO-LUMO Gap | DFT (e.g., B3LYP/6-311+G(d,p)) | Large | Suggests high kinetic stability. |
| Charge on Sulfide Anion | NBO Analysis | Close to -2 | Confirms the ionic nature of the compound. |
| Charge on [Et₄N]⁺ Cation | NBO Analysis | Close to +1 | Confirms the ionic nature of the compound. |
This table is illustrative and presents the type of data that would be generated from a dedicated quantum chemical study.
Molecular Dynamics Simulations of Solvation and Transport Phenomena
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. psu.edu Such simulations provide valuable insights into the solvation of ions and their transport properties in solution. While no specific MD simulations for tetraethylazanium sulfane were found, studies on tetraethylammonium salts with other anions, such as bromide and dodecyl sulfate (B86663), offer a framework for understanding its likely behavior. mdpi.comrsc.org
An MD simulation of tetraethylazanium sulfane in a solvent, such as water or an organic solvent, would involve the following:
Force Field Parametrization: A classical force field would be used to define the potential energy of the system. This would include parameters for bond stretching, angle bending, dihedral angles, and non-bonded interactions (van der Waals and electrostatic) for both the tetraethylammonium and sulfide ions, as well as the solvent molecules.
Simulation Setup: The ions and a sufficient number of solvent molecules would be placed in a simulation box with periodic boundary conditions. The system would be equilibrated to the desired temperature and pressure.
Analysis of Trajectories: The trajectories of all atoms would be recorded over a significant time scale (nanoseconds or longer). osti.gov
From the analysis of these trajectories, several properties related to solvation and transport can be determined:
Radial Distribution Functions (RDFs): RDFs would reveal the arrangement of solvent molecules around the tetraethylammonium cation and the sulfide anion. For the [Et₄N]⁺ ion, the RDF would likely show a poorly defined solvation shell due to its large size and the hydrophobic nature of the ethyl groups. The sulfide anion, being a strong hydrogen bond acceptor, would show a well-defined solvation shell in protic solvents like water.
Coordination Numbers: Integration of the RDFs provides the average number of solvent molecules in the first solvation shell of each ion.
Diffusion Coefficients: The mean square displacement of the ions over time can be used to calculate their diffusion coefficients, providing insight into their mobility in the solution.
Ion Pairing: The simulations could also investigate the extent of ion pairing between the tetraethylammonium cations and the sulfide anion in solution.
Table 2: Typical Parameters from a Molecular Dynamics Simulation
| Parameter | Description | Illustrative Value |
| Simulation Time | Total duration of the simulation. | 100 ns |
| Temperature | The temperature at which the simulation is run. | 298.15 K |
| Pressure | The pressure at which the simulation is run. | 1 atm |
| Force Field | The set of parameters used to describe the interatomic potentials. | OPLS-AA / AMBER |
| Solvent | The medium in which the ions are dissolved. | Water (e.g., TIP3P model) |
This table provides an example of the setup for a molecular dynamics simulation.
Prediction of Anion-Binding Affinities and Energetic Landscapes
The binding affinity between a host and a guest anion is a critical aspect of supramolecular chemistry. muni.cz Computational methods can be used to predict these affinities and map out the energetic landscape of the binding process. While the interaction in tetraethylazanium sulfane is a simple ionic pairing rather than a host-guest complex, the principles of calculating binding energies are applicable.
The primary method for predicting binding affinity is the calculation of the Gibbs free energy of binding (ΔG_bind). This is typically done using quantum chemical methods like DFT. The binding energy can be calculated as:
ΔE_bind = E_complex - (E_cation + E_anion)
Where E_complex is the energy of the ion pair, and E_cation and E_anion are the energies of the individual ions. To obtain the Gibbs free energy, thermal and entropic corrections are also necessary.
Factors that would influence the binding affinity between the tetraethylammonium cation and the sulfide anion include:
Electrostatics: The strong electrostatic attraction between the +1 charge of the cation and the -2 charge of the anion is the dominant attractive force.
Size and Shape Complementarity: The large, somewhat spherical tetraethylammonium cation and the smaller, spherical sulfide anion can pack efficiently in a crystal lattice.
Solvation Effects: In solution, the binding affinity would be significantly influenced by the solvation energies of the individual ions and the ion pair. Highly polar solvents would effectively solvate the individual ions, potentially weakening the direct ion pairing.
The energetic landscape of the interaction could be explored by calculating the potential energy surface as a function of the distance and orientation between the two ions. This would reveal the most stable arrangement of the ion pair and any energy barriers to their association or dissociation.
Table 3: Factors Influencing Anion-Binding Affinity
| Factor | Influence on Sulfide Binding to Tetraethylammonium |
| Host/Cation Properties | |
| Charge | Strong positive charge leads to strong electrostatic attraction. |
| Size | Large cation size can lead to weaker electrostatic interaction at the surface. |
| Shape | Spherical shape allows for non-directional ionic bonding. |
| Polarizability | Low polarizability of the saturated alkyl groups. |
| Anion Properties | |
| Charge | High negative charge (-2) of sulfide results in very strong attraction. |
| Size | Relatively small size of the sulfide anion allows for close approach. |
| Shape | Spherical shape facilitates non-directional ionic bonding. |
| Polarizability | High polarizability of sulfide can contribute to induced dipole interactions. |
| Solvent Properties | |
| Polarity | High polarity solvents will weaken the direct interaction through strong solvation of individual ions. |
| Hydrogen Bonding Capability | Protic solvents will strongly solvate the sulfide anion, reducing its effective charge and interaction with the cation. |
This table outlines the key factors that would be considered in a computational study of the binding affinity.
Future Directions and Emerging Research Areas in Tetraethylazanium Sulfane Chemistry
Novel Synthetic Routes and Functionalization Strategies
Recent research has explored more direct and efficient methods for the synthesis of tetraethylammonium (B1195904) salts. One established method for producing tetraethylammonium ethyl sulfate (B86663) involves the reaction of triethylamine (B128534) with diethyl sulfate. google.com This approach offers a straightforward route to this specific sulfane compound. The general synthesis of tetraethylammonium salts can also be achieved through the reaction of triethylamine with an ethyl halide or via salt metathesis reactions, where a halide salt of tetraethylammonium is reacted with a sulfate salt. wikipedia.org
Current research is not only focused on the synthesis of the parent compound but also on its derivatives and their functionalization. For instance, novel carboxylate tetraethylammonium salts have been successfully synthesized and characterized as ionic liquids, indicating the potential for creating a wide range of functionalized materials. anjs.edu.iq The functionalization of the cation or anion in ionic liquids is a key area of research to tune their physicochemical properties for specific applications. While much of this work has focused on modifying the cation, the principles can be extended to the sulfate anion, opening up possibilities for creating tetraethylammonium sulfate-based materials with unique characteristics.
A significant area of emerging research is the use of tetra-alkylammonium salts in bio-inspired synthesis. For example, a recent study demonstrated a biomimetic O-sulfation method where a tetrabutylammonium (B224687) counterion was used to activate a sulfate donor. nih.gov This approach, which facilitates the transfer of a sulfuryl group under mild conditions, suggests that the tetraethylammonium cation could play a similar role in novel functionalization strategies for complex molecules.
| Synthetic Route | Reactants | Key Features |
| Direct Alkylation | Triethylamine, Diethyl sulfate | Direct formation of tetraethylammonium ethyl sulfate. google.com |
| Halide Alkylation & Metathesis | Triethylamine, Ethyl halide, Sulfate salt | Two-step process applicable to a range of salts. wikipedia.org |
| Anion Exchange | Tetraethylammonium halide, Metal sulfate | Common method for preparing various tetraalkylammonium salts. |
Exploration of Advanced Materials with Tunable Sulfane Properties
Tetraethylammonium sulfate and its derivatives are being explored for their potential in a variety of advanced materials. The tetraethylammonium cation itself is a well-known structure-directing agent in the synthesis of microporous materials like zeolites. wikipedia.org The sulfate anion, in turn, offers opportunities for tuning the properties of these and other materials.
The concept of "anion tuning" is a central theme in the development of materials like ionic liquids and supramolecular gels. The properties of these materials can be significantly altered by changing the anion. This principle can be applied to tetraethylammonium sulfate to create materials with specific optical, thermal, or electrochemical characteristics. For instance, the nonlinear optical properties of lithium sulfate monohydrate have been studied, suggesting that sulfate-containing materials can have interesting optical behaviors. sci-hub.se
In the realm of energy storage, tetraethylammonium salts, such as the tetrafluoroborate (B81430) and methylsulfonate, are utilized as organic electrolytes in supercapacitors. wikipedia.org This highlights the potential for tetraethylammonium sulfate to be used in similar electrochemical applications. The development of electrochemical sensors is another promising area. For example, an electrochemical sensor for 4-ethylphenyl sulfate has been developed using a molecularly imprinted biopolymer, demonstrating the potential for creating sensors that can detect specific sulfate-containing molecules. nih.gov Furthermore, research into electrochemical ammonium (B1175870) sulfate sensors points to the growing interest in developing analytical devices based on this compound. osf.io
| Material Type | Potential Application | Role of Tetraethylazanium Sulfane |
| Zeolites | Catalysis, Separation | Structure-directing agent. wikipedia.org |
| Ionic Liquids | Solvents, Electrolytes | Tunable properties based on the sulfate anion. |
| Supercapacitors | Energy Storage | Organic electrolyte. wikipedia.org |
| Electrochemical Sensors | Analyte Detection | Target analyte or component of the sensing platform. nih.govosf.io |
Interdisciplinary Research at the Interface of Chemical Biology and Materials Science
The unique combination of a biologically active cation and a functional anion in tetraethylazanium sulfane makes it a compelling candidate for interdisciplinary research. The tetraethylammonium (TEA) cation is a well-known blocker of potassium ion channels in biological systems and has been used extensively in pharmacological research. wikipedia.orgdrugbank.com This biological activity opens the door to creating "smart" materials that can interact with biological systems in a controlled manner.
Bio-inspired materials are a rapidly growing field, with researchers looking to nature for inspiration in designing new materials with advanced functionalities. mdpi.commdpi.comresearchgate.net The use of tetra-alkylammonium salts in bio-inspired sulfation reactions is a prime example of this synergy. nih.gov This suggests the potential for using tetraethylammonium sulfate in the synthesis of biocompatible or bioactive materials.
The development of electrochemical biosensors represents a clear intersection of materials science and chemical biology. nih.govrsc.org Given the existing research on electrochemical sensors for sulfate-containing compounds, nih.gov and the biological relevance of the TEA cation, there is a clear opportunity to develop novel biosensors based on tetraethylammonium sulfate. Such sensors could potentially be used for detecting specific biological analytes or monitoring physiological processes.
Furthermore, the study of carrier-mediated transport of tetraethylammonium across cell membranes provides insights into how this cation interacts with biological transport systems. nih.gov This knowledge could be leveraged in the design of drug delivery systems or other biomaterials where controlled transport across biological barriers is desired. The self-assembly of organic and biomaterials is another area where tetraethylammonium sulfate could play a role, potentially influencing the formation of nanostructures for various advanced applications. nih.gov
| Research Area | Potential Application | Interdisciplinary Aspect |
| Bio-inspired Synthesis | Development of novel biomaterials | Utilizing biological principles for material synthesis. nih.govmdpi.com |
| Electrochemical Biosensors | Medical diagnostics, Environmental monitoring | Combining the electrochemical properties of the material with biological recognition elements. nih.govrsc.org |
| Drug Delivery | Targeted therapeutics | Leveraging the biological transport mechanisms of the TEA cation. nih.gov |
| Self-Assembled Materials | Nanotechnology, Biomaterials | Using the ionic nature of the compound to direct the formation of complex structures. nih.gov |
Q & A
Basic Research Questions
Q. What established methods are available for detecting sulfane sulfurs in synthetic mixtures, and how do their sensitivities compare?
- Methodological Answer : Sulfane sulfurs can be detected via:
- Cyanolysis : Reaction with cyanide under basic conditions to form thiocyanate, measured spectrophotometrically at 460 nm .
- Reduction-based assays : Treatment with reductants (e.g., DTT) to generate H₂S, quantified via chromatography or monobromobimane trapping .
- Fluorescent probes : Probes like SSP2 enable non-destructive detection via sulfane sulfur-mediated cyclization, providing real-time fluorescence signals .
- Sensitivity varies: Fluorescent probes offer high specificity for live-cell imaging, while cyanolysis is cost-effective for bulk samples. Cross-validation using multiple methods is advised to confirm results.
Q. How can researchers synthesize and characterize tetraethylazanium-containing compounds for experimental use?
- Methodological Answer :
- Synthesis : Tetraethylazanium salts (e.g., tetraethylammonium tetrafluoroborate) are typically prepared by alkylation of amines, followed by anion exchange. Purity is ensured via recrystallization .
- Characterization : Use NMR (¹H/¹³C) to confirm structure, ion chromatography for anion purity, and thermogravimetric analysis (TGA) to assess stability .
Q. What factors influence the stability of sulfane and tetraethylazanium complexes under varying laboratory conditions?
- Methodological Answer :
- pH : Sulfane sulfurs degrade under acidic conditions, while tetraethylazanium salts are stable in neutral to mildly basic buffers .
- Temperature : Store sulfane solutions at −80°C to prevent oxidation; tetraethylazanium salts are hygroscopic and require desiccated storage .
- Light exposure : Shield sulfane sulfur probes (e.g., SSP2) from light to avoid photobleaching .
Advanced Research Questions
Q. What methodological considerations are critical when quantifying sulfane sulfurs in vivo using isotope dilution mass spectrometry?
- Methodological Answer :
- Internal standards : Use isotopically labeled analogs (e.g., PS1) to account for matrix effects. Spiking standards post-reaction ensures accurate quantification .
- Sample preparation : Homogenize tissues in acetonitrile-phosphate buffer (4:1) to stabilize sulfane sulfurs. Phosphine derivatives enhance specificity by reducing interference .
- Validation : Compare results with traditional methods (e.g., cyanolysis) to confirm accuracy, especially in complex matrices like kidney or brain tissues .
Q. How can contradictory findings regarding sulfane sulfur reactivity in the presence of tetraethylazanium derivatives be systematically addressed?
- Methodological Answer :
- Controlled variables : Standardize buffer composition, temperature, and reactant ratios to isolate confounding factors .
- Mechanistic studies : Use kinetic assays (e.g., stopped-flow spectroscopy) to track reaction intermediates. Computational modeling (DFT) can predict interaction pathways .
- Meta-analysis : Systematically review literature to identify gaps (e.g., pH-dependent reactivity) and design follow-up experiments .
Q. What experimental strategies elucidate mechanistic pathways involving sulfane-tetraethylazanium interactions?
- Methodological Answer :
- Isotopic labeling : Use ³⁴S-labeled sulfane sulfurs to trace sulfur transfer pathways in reactions with tetraethylazanium salts .
- Spectroscopic techniques : Raman spectroscopy identifies S–S bond vibrations, while X-ray crystallography resolves structural changes in tetraethylazanium counterions .
- Competition assays : Introduce competing anions (e.g., Cl⁻, BF₄⁻) to study selectivity in ion-pairing interactions .
Q. How should researchers design comparative studies to differentiate sulfane sulfur species from other reactive sulfur species (RSS) in complex matrices?
- Methodological Answer :
- Selective probes : Use SSP2 for sulfane sulfurs and ThiolTracker™ for H₂S. Parallel experiments with/without reductants (e.g., TCEP) distinguish reducible vs. non-reducible RSS .
- Chromatographic separation : Employ HPLC-ICP-MS to resolve polysulfides (Sₙ²⁻) from thiosulfate or glutathione persulfide .
Q. What are best practices for integrating large datasets from sulfane sulfur quantification into coherent research narratives?
- Methodological Answer :
- Data segmentation : Present processed data (e.g., normalized concentrations) in main figures; raw datasets belong in appendices .
- Visualization tools : Use heatmaps to compare tissue-specific sulfane levels (e.g., liver vs. brain) or line graphs for kinetic profiles .
- Narrative alignment : Link data to hypotheses explicitly (e.g., "Elevated kidney sulfane levels support its role in redox buffering") .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
